molecular formula C13H13FN8 B2968504 5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine CAS No. 2201015-48-5

5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

Cat. No. B2968504
CAS RN: 2201015-48-5
M. Wt: 300.301
InChI Key: FQLJSTRRNUPKNR-UHFFFAOYSA-N
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Description

The compound “5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine” is a complex organic molecule that contains several interesting functional groups. It includes a pyrimidine ring, a triazole ring, and an azetidine ring . These types of compounds are often found in pharmaceuticals and could have a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and pyrimidine rings are aromatic, which means they are particularly stable .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing triazole rings are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluorine atom, which is highly electronegative, and the nitrogen atoms in the triazole ring .

Scientific Research Applications

Synthesis and Drug Discovery

  • The synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents show the importance of substituents for optimal activity. These compounds have a unique mechanism of inhibiting tubulin polymerization, which is crucial for cancer therapy. The research on these compounds demonstrates their ability to overcome resistance in multidrug resistance transporter proteins, indicating their potential as effective anticancer agents (Zhang et al., 2007).

Antimicrobial and Antifungal Activities

  • Another study focused on the synthesis of pyrido[2,3-b]pyrazines, highlighting their fungicidal activity against plant pathogens. This research shows the potential of such compounds in agriculture to combat various plant diseases, thus contributing to crop protection and yield improvement (Crowley et al., 2010).

Material Science

  • A theoretical and NMR study on the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines demonstrates the compound's stability and potential applications in material science. This research not only provides insights into the chemical properties of such compounds but also opens avenues for their application in the development of new materials with specific properties (Salgado et al., 2011).

Therapeutic Applications

  • The development of molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold for the A2A adenosine receptor indicates potential therapeutic applications. These probes can serve as antagonists for the A2A adenosine receptor, which is significant in the context of neurological diseases and potentially cancer (Kumar et al., 2011).

Future Directions

The future research directions for this compound could be vast. Given the biological activity of many triazole-containing compounds, it could be studied for potential pharmaceutical applications .

properties

IUPAC Name

5-fluoro-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN8/c1-20(13-15-4-9(14)5-16-13)10-6-21(7-10)12-3-2-11-18-17-8-22(11)19-12/h2-5,8,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLJSTRRNUPKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

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